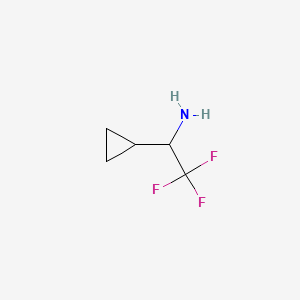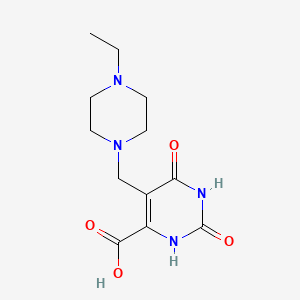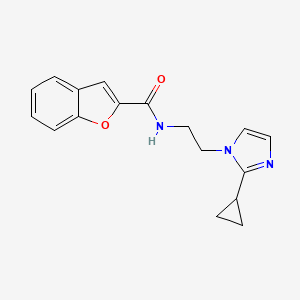
(2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a complex organic compound that combines a pyridine ring with a benzazepine structure
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders due to its interaction with specific receptors in the brain.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone typically involves multi-step organic reactions
-
Step 1: Synthesis of 2-Methylsulfanylpyridine
Reagents: 2-chloropyridine, methylthiol
Conditions: The reaction is carried out under reflux in the presence of a base such as sodium hydride or potassium carbonate.
Product: 2-Methylsulfanylpyridine
-
Step 2: Formation of the Benzazepine Ring
Reagents: 2-Methylsulfanylpyridine, 1,2,3,4-tetrahydroisoquinoline
Conditions: The reaction is typically conducted in the presence of a strong acid catalyst like hydrochloric acid or sulfuric acid.
Product: (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Mild to moderate temperatures, typically in an organic solvent like dichloromethane.
-
Reduction: : The carbonyl group in the benzazepine ring can be reduced to form an alcohol.
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Low temperatures, typically in an inert atmosphere.
-
Substitution: : The methylsulfanyl group can undergo nucleophilic substitution reactions.
Reagents: Various nucleophiles such as amines or thiols
Conditions: Often requires a base and elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyridine derivatives
Wirkmechanismus
The mechanism of action of (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to neurotransmitter receptors, affecting signal transduction in the nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1H-benzazepin-1-yl)methanone
- (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1H-benzazepin-1-yl)methanol
Uniqueness
What sets (2-Methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone apart from similar compounds is its specific combination of a pyridine ring with a benzazepine structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-16-14(9-6-11-18-16)17(20)19-12-5-4-8-13-7-2-3-10-15(13)19/h2-3,6-7,9-11H,4-5,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXMAWPVBDYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2510797.png)


![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)
![N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510805.png)







![(E)-3-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510816.png)
![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)
